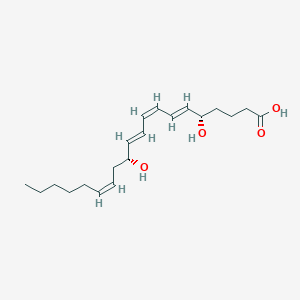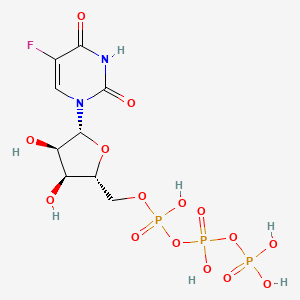
5-Fluorouridine 5'-triphosphate
Übersicht
Beschreibung
5-Fluorouridine 5’-triphosphate is a metabolite of 5-Fluorouracil (5-FU), a widely used anticancer drug . It is known to target uridine phosphorylase . The molecular formula of 5-Fluorouridine 5’-triphosphate is C9H14FN2O15P3 .
Synthesis Analysis
5-Fluorouridine 5’-triphosphate is synthesized from 5-Fluorouracil (5-FU). After 5-FU enters the cell, it is converted to several active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP) through various enzymatic reactions .Molecular Structure Analysis
The molecular structure of 5-Fluorouridine 5’-triphosphate consists of a pyrimidine base attached to a sugar . The average mass is 502.132 Da and the monoisotopic mass is 501.959106 Da .Chemical Reactions Analysis
The cytotoxicity of 5-FU is exerted by its active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP).Physical And Chemical Properties Analysis
5-Fluorouridine 5’-triphosphate is a solid compound . Its molecular formula is C9H14FN2O15P3, with an average mass of 502.132 Da and a monoisotopic mass of 501.959106 Da .Wissenschaftliche Forschungsanwendungen
Metabolic Activity and Antineoplastic Potential
5-Fluorouridine 5'-triphosphate (FUTP) is a significant metabolite in the action of 5'-deoxy-5-fluorouridine (5'-dFUrd), an antineoplastic agent. Studies have shown that 5'-dFUrd is an effective antitumor agent with lower toxicity compared to other agents. The metabolism of 5'-dFUrd leads to the formation of 5-fluorouridine 5'-monophosphate, and eventually FUTP. This pathway is crucial in its antineoplastic activity, highlighting the significance of FUTP in cancer treatment (Armstrong & Diasio, 1980).
Dual Inhibitory and Mutagenic Activity
FUTP has been observed to have a dual inhibitory and mutagenic effect on viral RNA synthesis. In the case of foot-and-mouth disease virus (FMDV), FUTP acts as a competitive inhibitor of viral replication. It is also involved in the incorporation of mutations into viral RNA, potentially leading to virus extinction through lethal mutagenesis (Agudo et al., 2008).
Impact on RNA Transcription and Processing
The influence of FUTP on RNA transcription and processing has been studied using rat liver nuclei. It was found that FUTP can induce base-pair transformations with mammalian RNA polymerases. This suggests a role for FUTP in affecting RNA synthesis and processing, which can be critical for understanding its impact on cellular functions and its potential use in therapeutic interventions (Glazer & Legraverend, 1980).
Role in Intracellular Metabolism
The metabolism of 5-fluorouracil (5FU) in cancer cells leads to the formation of FUTP among other metabolites. The quantitative determination of these metabolites, including FUTP, is crucial for understanding the anticancer effect of 5FU. This knowledge assists in the development of effective cancer treatments based on the metabolism of 5FU and its metabolites (Derissen et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Understanding the mechanisms by which 5-FU and its metabolites cause cell death and by which tumors become resistant to 5-FU is an essential step towards predicting or overcoming that resistance . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUQFTVCMGENT-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorouridine 5'-triphosphate | |
CAS RN |
3828-96-4 | |
| Record name | 5-Fluorouridine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003828964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



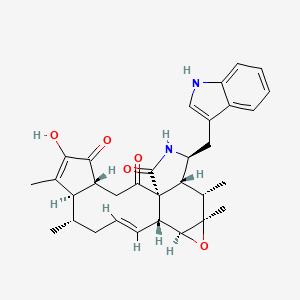
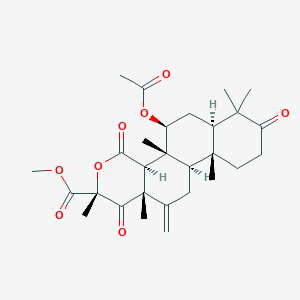


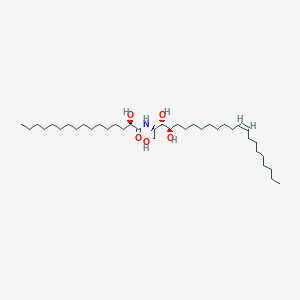

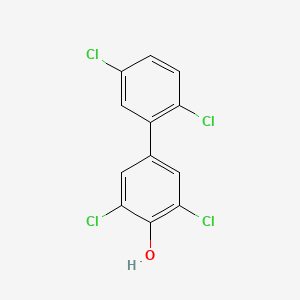
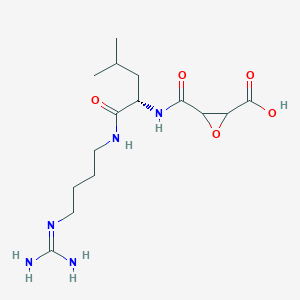
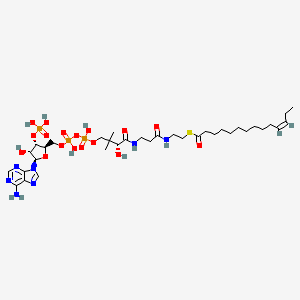
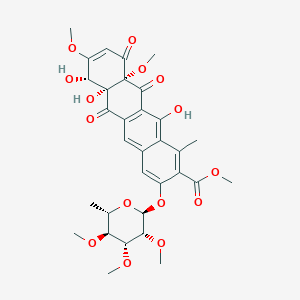


![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-prop-2-enylbutanediamide](/img/structure/B1244484.png)
